3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile
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Overview
Description
3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile is an organic compound with the molecular formula C16H12N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-phenoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The 4-phenoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with malononitrile in the presence of a base such as sodium ethoxide to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole
- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-amino-5-(4-phenoxyphenyl)pyrazolidine-4-carbonitrile |
InChI |
InChI=1S/C16H16N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9,14-16,19-20H,18H2 |
InChI Key |
PNWVTXLZTOUAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(C(NN3)N)C#N |
Origin of Product |
United States |
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